Qingyangshengenin

Vue d'ensemble

Description

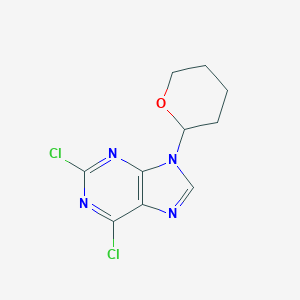

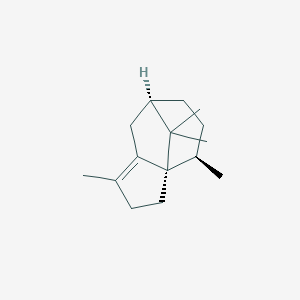

Qingyangshengenin est un aglycone stéroïdien C21 isolé des racines de Cynanchum auriculatum, une plante traditionnellement utilisée en médecine chinoise. Ce composé a attiré l'attention en raison de ses diverses propriétés pharmacologiques, notamment ses activités anti-cancéreuses et anti-épileptiques .

Mécanisme D'action

Target of Action

Qingyangshengenin, a pregnane glycoside, is a C21 steroidal aglycone isolated from the root of Cynanchumot ophyllum (Asclepiadaceae) . The primary targets of this compound are the stomach and small intestine . Additionally, it has been found to cross the blood-brain barrier, indicating that the brain may be another target organ in the treatment of functional dyspepsia .

Mode of Action

It is known to have anti-cancer activity

Biochemical Pathways

Given its anti-cancer activity , it is likely that this compound interacts with pathways related to cell growth and proliferation

Pharmacokinetics

A compartmental pharmacokinetic model of this compound components has been developed . The area under the plasma concentration-time curve from time zero to time t (AUC 0-t) of this compound was found to be significantly higher in a pathological state compared to a normal state . This indicates that the bioavailability of this compound is improved in the pathological state .

Result of Action

The result of this compound’s action is its anti-cancer activity . .

Action Environment

The action of this compound is influenced by the physiological state of the organism. For example, the pharmacokinetics and tissue distribution characteristics of this compound are altered in the pathological state of functional dyspepsia . This suggests that environmental factors such as the physiological state can influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Qingyangshengenin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in steroid metabolism. This compound inhibits certain enzymes, thereby modulating biochemical pathways that are critical for cell survival and proliferation. For instance, it has been shown to inhibit the activity of topoisomerase, an enzyme essential for DNA replication and cell division .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been found to induce apoptosis, a process of programmed cell death, by activating caspase enzymes and disrupting mitochondrial function. Additionally, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound binds to and inhibits topoisomerase, preventing DNA replication and inducing cell death in cancer cells. It also modulates gene expression by interacting with transcription factors and influencing the transcription of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-cancer effects, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-cancer activity without causing adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate steroid metabolism. It affects metabolic flux by inhibiting enzymes such as topoisomerase and modulating the levels of metabolites involved in cell proliferation and survival. These interactions are crucial for its anti-cancer activity, as they disrupt the metabolic processes essential for cancer cell growth .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, thereby affecting its therapeutic efficacy. For instance, this compound has been found to accumulate in cancerous tissues, enhancing its anti-cancer effects while minimizing its impact on healthy cells .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. In cancer cells, this compound localizes to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. This subcellular targeting is essential for its selective anti-cancer activity .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Qingyangshengenin peut être extrait de Cynanchum auriculatum en utilisant une extraction assistée par ultrasons. Les conditions d'extraction optimales impliquent une concentration d'acide chlorhydrique de 0,36 mol/L, un rapport solide-liquide de 1:10 (g/mL), 58 % d'éthanol, une puissance ultrasonique de 600 W, une température ultrasonique de 63 °C et un temps d'ultrason de 33 minutes .

Méthodes de Production Industrielle : La production industrielle de this compound repose principalement sur l'extraction à partir de sources végétales. Le processus implique plusieurs étapes, notamment la chromatographie sur MCI, RP-C18, gel de silice, Sephadex LH-20 et HPLC semi-préparative pour isoler et purifier le composé .

Analyse Des Réactions Chimiques

Types de Réactions : Qingyangshengenin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et Conditions Communes :

Oxydation : this compound peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur de palladium.

Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles tels que le méthylate de sodium ou l'éthylate de sodium.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent présenter différentes propriétés pharmacologiques .

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude des glycosides stéroïdiens.

Biologie : this compound est étudié pour son rôle dans les processus cellulaires et son potentiel en tant que composé bioactif.

Médecine : Il s'est montré prometteur dans le traitement de l'épilepsie et du cancer en raison de ses propriétés pharmacocinétiques et pharmacodynamiques

5. Mécanisme d'Action

This compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Il a été démontré qu'il interagit avec les récepteurs cellulaires et les enzymes, modulant leur activité. Par exemple, son activité anti-cancéreuse est attribuée à sa capacité à induire l'apoptose dans les cellules cancéreuses en ciblant des voies de signalisation spécifiques . De plus, ses effets anti-épileptiques sont liés à son interaction avec les récepteurs des neurotransmetteurs dans le cerveau .

Applications De Recherche Scientifique

Qingyangshengenin has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of steroidal glycosides.

Biology: this compound is studied for its role in cellular processes and its potential as a bioactive compound.

Medicine: It has shown promise in the treatment of epilepsy and cancer due to its pharmacokinetic and pharmacodynamic properties

Comparaison Avec Des Composés Similaires

Qingyangshengenin est unique parmi les glycosides stéroïdiens C21 en raison de sa structure et de sa bioactivité spécifiques. Des composés similaires comprennent :

Caudatin : Un autre glycoside stéroïdien C21 avec des propriétés anti-cancéreuses similaires.

Metaplexigenin : Connu pour ses activités anti-inflammatoires et anti-cancéreuses.

Deacylmetaplexigenin : Présente des propriétés pharmacocinétiques similaires et est souvent étudié en parallèle avec this compound

Ces composés partagent des similitudes structurales mais diffèrent dans leurs bioactivités spécifiques et leurs profils pharmacologiques, soulignant l'unicité de this compound dans la recherche scientifique et les applications pharmaceutiques.

Propriétés

IUPAC Name |

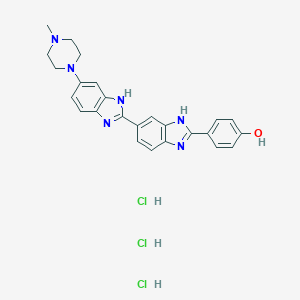

(17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O8/c1-16(29)26(33)12-13-28(35)25(26,3)22(36-23(32)17-4-6-19(30)7-5-17)15-21-24(2)10-9-20(31)14-18(24)8-11-27(21,28)34/h4-8,20-22,30-31,33-35H,9-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRGSWAJVVVYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C5=CC=C(C=C5)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331162 | |

| Record name | Qingyangshengenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84745-94-8 | |

| Record name | QUINGYANGSHENGENIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Qingyangshengenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Qingyangshengenin and what is its molecular formula and weight?

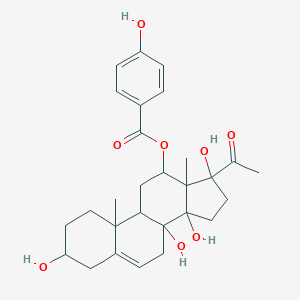

A1: this compound is a C21 steroidal aglycone. Its structure consists of a pregnane skeleton with a hydroxyl group at C-3, a carbonyl group at C-20, and a p-hydroxybenzoyl group attached to the oxygen at C-12. [] This gives it the molecular formula C28H38O7 and a molecular weight of 486.59 g/mol. []

Q2: Where is this compound found in nature?

A2: this compound is primarily isolated from the roots of Cynanchum otophyllum Schneid., a plant commonly known as Qing Yang Shen. [] It has also been identified in the fruits of Xanthium sibiricum. []

Q3: What are the known pharmacological activities of this compound?

A3: While specific mechanisms of action remain under investigation, studies have indicated that this compound possesses anticonvulsant properties. [] Additionally, research suggests potential for anti-inflammatory activity through the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. []

Q4: How is this compound metabolized and excreted in the body?

A4: Research using a rat model suggests that this compound is primarily excreted through feces, with a cumulative excretion rate ranging from 0.32% in normal rats to 0.66% in rats with functional dyspepsia. [] This indicates potential metabolism into other compounds, although the specific metabolic pathways are yet to be fully elucidated.

Q5: Are there any known differences in the absorption of this compound between normal individuals and those with functional dyspepsia?

A5: Yes, studies using rat models have demonstrated differences in intestinal absorption characteristics of this compound between normal rats and those with functional dyspepsia. [, ] The presence of functional dyspepsia appears to influence both the absorption site and the rate of absorption within the small intestine. [, ]

Q6: What analytical techniques are commonly employed to identify and quantify this compound?

A6: Several techniques are used to study this compound. High-resolution electrospray ionization ion-trap time-of-flight tandem mass spectrometry (HR-ESI-IT-TOF-MSn) is used for structural characterization and fragmentation pattern analysis. [] UPLC-MS/MS is often employed for quantitative analysis, particularly in studies investigating absorption and excretion. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, aids in structure elucidation. []

Q7: Have there been any studies on the structure-activity relationship (SAR) of this compound?

A7: While dedicated SAR studies specifically focusing on this compound are limited in the provided literature, research on structurally related steroidal aglycones suggests that the presence and nature of substituents on the steroid skeleton significantly influence fragmentation patterns during mass spectrometry analysis. [] This highlights the potential importance of specific structural features for the biological activity of this compound and its analogues.

Q8: Are there any known concerns regarding the stability of this compound?

A9: While specific stability data for this compound is limited in the provided literature, research indicates that the absorption of certain components from Cynanchum auriculatum extract, which contains this compound, can be affected by factors like bile. [] This suggests potential for degradation or altered bioavailability under specific physiological conditions, highlighting the need for further investigation into its stability and formulation strategies to enhance its therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B49734.png)